2-Bromo-5-(ethoxymethyl)thiophene
CAS No.: 1065184-21-5
Cat. No.: VC11688157
Molecular Formula: C7H9BrOS
Molecular Weight: 221.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1065184-21-5 |
|---|---|
| Molecular Formula | C7H9BrOS |
| Molecular Weight | 221.12 g/mol |
| IUPAC Name | 2-bromo-5-(ethoxymethyl)thiophene |
| Standard InChI | InChI=1S/C7H9BrOS/c1-2-9-5-6-3-4-7(8)10-6/h3-4H,2,5H2,1H3 |
| Standard InChI Key | AKCZPTUAEIAAFC-UHFFFAOYSA-N |
| SMILES | CCOCC1=CC=C(S1)Br |
| Canonical SMILES | CCOCC1=CC=C(S1)Br |
Introduction
Synthesis of 2-Bromo-5-(ethoxymethyl)thiophene
Bromination Strategies
While no direct synthesis protocol exists for 2-bromo-5-(ethoxymethyl)thiophene, analogous bromination methods for thiophenes provide a foundational approach:
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Direct Bromination: Thiophene derivatives are brominated using bromine or bromine donors in the presence of catalysts. For example, 2-bromo-5-methylthiophene is synthesized via bromine addition in acetic acid . Adapting this method, 5-(ethoxymethyl)thiophene could undergo bromination at the 2-position using -mediated bromine activation in a sulfuric acid medium .
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Etherification Post-Bromination: Alternatively, bromination could precede ethoxymethyl group introduction. For instance, 2-bromothiophene might undergo Friedel-Crafts alkylation with chloromethyl ethyl ether, though regioselectivity challenges must be addressed .
Table 1: Hypothetical Synthesis Parameters
Physical and Chemical Properties
Physicochemical Characteristics
Extrapolating from 2-bromo-5-methylthiophene and benzothiophene derivatives :
Table 2: Estimated Properties of 2-Bromo-5-(ethoxymethyl)thiophene
Spectroscopic Data
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: Expected signals include a singlet for the ethoxymethyl -OCHCH (δ 3.5–3.7 ppm) and aromatic protons (δ 6.8–7.2 ppm).
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IR: Stretching vibrations for C-Br (~550 cm), C-S (700 cm), and ether C-O (1100 cm) .
Reactivity and Functionalization
Cross-Coupling Reactions
The bromine atom enables metal-catalyzed cross-couplings, such as:
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Suzuki-Miyaura Coupling: To introduce aryl/heteroaryl groups at the 2-position, forming biaryl structures .
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Buchwald-Hartwig Amination: For installing amine functionalities, relevant in drug discovery .
Applications in Research and Industry
Pharmaceutical Intermediates
Thiophene derivatives are pivotal in drug synthesis. For example:
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Antimicrobial Agents: Analogous compounds exhibit activity against E. coli and S. aureus .
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Antioxidants: Ethoxymethyl groups may enhance radical scavenging, as seen in Schiff base derivatives .
Materials Science
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